3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one
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Overview
Description
3-((3,4-dimethoxyphenethyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as "DMFPPO" and is known for its unique structure and properties.
Mechanism of Action
DMFPPO acts as a partial agonist at the dopamine D4 receptor and a full agonist at the serotonin 5-HT2A receptor. This means that it can activate these receptors to varying degrees, depending on the concentration of the compound. The activation of these receptors can lead to changes in neurotransmitter release and neuronal activity, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
DMFPPO has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, receptor activation, and neuronal activity. These effects can lead to changes in behavior and cognition, such as alterations in mood, perception, and attention. DMFPPO has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DMFPPO has several advantages for use in lab experiments, including its high affinity for specific receptors, its unique structure and properties, and its potential applications in medical research. However, there are also limitations to its use, including the need for specialized equipment and expertise for its synthesis and analysis, as well as the potential for toxicity and side effects.
Future Directions
There are several future directions for the study of DMFPPO, including the development of new drugs for the treatment of neurological disorders, the investigation of its neuroprotective effects, and the exploration of its potential applications in other areas of medical research. Further research is needed to fully understand the mechanisms of action and potential benefits and risks of DMFPPO, as well as to optimize its synthesis and analysis for use in lab experiments.
Synthesis Methods
The synthesis of DMFPPO involves several steps, including the reaction of 3,4-dimethoxyphenethylamine with 3-fluoro-4-methylbenzaldehyde to form an intermediate product. This intermediate product is then treated with hydrazine hydrate and acetic acid to yield DMFPPO. The synthesis method has been optimized to ensure high yields and purity of the final product.
Scientific Research Applications
DMFPPO has been studied for its potential applications in medical research, particularly in the field of neuroscience. It has been shown to have a high affinity for certain receptors in the brain, including the dopamine D4 receptor and the serotonin 5-HT2A receptor. This makes DMFPPO a promising candidate for the development of new drugs for the treatment of various neurological disorders, such as schizophrenia and depression.
properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(3-fluoro-4-methylphenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-14-4-6-16(13-17(14)22)25-11-10-24-20(21(25)26)23-9-8-15-5-7-18(27-2)19(12-15)28-3/h4-7,10-13H,8-9H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMDPQWXDMRXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC(=C(C=C3)OC)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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